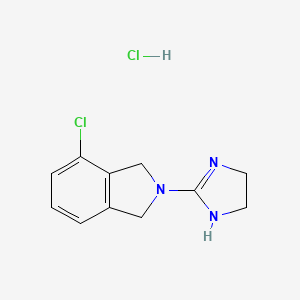

RS 45041-190 hydrochloride

描述

属性

IUPAC Name |

4-chloro-2-(4,5-dihydro-1H-imidazol-2-yl)-1,3-dihydroisoindole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClN3.ClH/c12-10-3-1-2-8-6-15(7-9(8)10)11-13-4-5-14-11;/h1-3H,4-7H2,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRYJNVYEPVATQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(N1)N2CC3=C(C2)C(=CC=C3)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Mechanism of Action of RS 45041-190 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

RS 45041-190 hydrochloride is a potent and highly selective synthetic ligand for the imidazoline (B1206853) I2 receptor, demonstrating high affinity for this site across multiple species. Its mechanism of action is primarily centered on its interaction with the I2 receptor, which is understood to be an allosteric modulatory site on monoamine oxidase (MAO) enzymes located on the outer mitochondrial membrane. This interaction leads to the inhibition of MAO-A with moderate potency. This technical guide provides a comprehensive overview of the mechanism of action of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways and experimental workflows.

Introduction

Imidazoline receptors are a class of non-adrenergic binding sites that have garnered significant interest in drug discovery for their potential roles in various physiological processes. These receptors are broadly classified into three main subtypes: I1, I2, and I3. This compound has emerged as a critical pharmacological tool for the study of I2 imidazoline receptors due to its high binding affinity and selectivity. Understanding its mechanism of action is crucial for elucidating the physiological and pathological roles of I2 receptors and for the development of novel therapeutics targeting this system.

Primary Mechanism of Action: I2 Imidazoline Receptor Binding

The core mechanism of action of this compound is its high-affinity binding to the I2 imidazoline receptor. This binding has been characterized in various tissues and species, consistently demonstrating the compound's potency and selectivity.

Quantitative Binding Affinity Data

The binding affinity of this compound for the I2 imidazoline receptor has been determined through radioligand binding assays. The data, presented as pKi values (the negative logarithm of the inhibition constant), are summarized in the table below. A higher pKi value indicates a stronger binding affinity.

| Species | Tissue | Radioligand | pKi (Mean ± SEM) |

| Rat | Kidney | [3H]-Idazoxan | 8.66 ± 0.09[1][2] |

| Rabbit | Kidney | [3H]-Idazoxan | 9.37 ± 0.07[1][2] |

| Dog | Kidney | [3H]-Idazoxan | 9.32 ± 0.18[1][2] |

| Baboon | Kidney | [3H]-Idazoxan | 8.85 ± 0.12[1][2] |

Experimental Protocol: Radioligand Binding Assay for I2 Imidazoline Receptors

The following provides a generalized protocol for a competitive radioligand binding assay to determine the affinity of a test compound like this compound for I2 imidazoline receptors.

Objective: To determine the inhibition constant (Ki) of this compound for the I2 imidazoline receptor.

Materials:

-

Tissue homogenates (e.g., rat kidney membranes) expressing I2 imidazoline receptors.

-

Radioligand: [3H]-Idazoxan or [3H]-RS-45041-190.

-

This compound (test compound).

-

Non-specific binding control (e.g., high concentration of a known I2 ligand like cirazoline (B1222771) or idazoxan).

-

Assay buffer (e.g., Tris-HCl buffer, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail.

-

Liquid scintillation counter.

Workflow:

Procedure:

-

Tissue Preparation: Homogenize the tissue (e.g., kidney) in an appropriate buffer and prepare a membrane fraction by centrifugation.

-

Incubation: In assay tubes, combine the membrane preparation, a fixed concentration of the radioligand (e.g., [3H]-Idazoxan), and varying concentrations of this compound. Include tubes for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-labeled I2 ligand).

-

Filtration: After incubation to equilibrium, rapidly filter the contents of each tube through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add a scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding). The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation.

Secondary Mechanism of Action: Inhibition of Monoamine Oxidase A (MAO-A)

This compound exhibits a secondary mechanism of action through the inhibition of monoamine oxidase A (MAO-A). This is consistent with the understanding that the I2 imidazoline receptor is an allosteric binding site on the MAO enzyme.

Quantitative Inhibitory Potency Data

The inhibitory potency of this compound against MAO-A and MAO-B has been determined in vitro. The data are presented as pIC50 values (the negative logarithm of the half-maximal inhibitory concentration).

| Enzyme | pIC50 (in vitro) |

| Monoamine Oxidase A (MAO-A) | 6.12[2][3] |

| Monoamine Oxidase B (MAO-B) | 4.47[2][3] |

These results indicate that this compound is moderately potent as an inhibitor of MAO-A and significantly less potent against MAO-B.

Experimental Protocol: Monoamine Oxidase Inhibition Assay

The following outlines a common method for assessing the inhibitory activity of compounds against MAO-A.

Objective: To determine the IC50 value of this compound for the inhibition of MAO-A.

Materials:

-

Source of MAO-A enzyme (e.g., recombinant human MAO-A, liver mitochondria).

-

MAO-A substrate (e.g., kynuramine).

-

This compound (test inhibitor).

-

Assay buffer (e.g., phosphate (B84403) buffer, pH 7.4).

-

Spectrophotometer or fluorometer.

Workflow:

Procedure:

-

Pre-incubation: Pre-incubate the MAO-A enzyme source with various concentrations of this compound in the assay buffer.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, kynuramine (B1673886).

-

Incubation: Incubate the reaction mixture at 37°C for a defined period.

-

Measurement: The oxidation of kynuramine by MAO-A produces 4-hydroxyquinoline. The formation of this product can be continuously monitored by measuring the increase in absorbance at a specific wavelength (e.g., 316 nm).

-

Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the percentage of inhibition relative to a control without the inhibitor. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to calculate the IC50 value.

Signaling Pathway

The precise signaling pathway for I2 imidazoline receptors is not fully elucidated, as they are not typical G-protein coupled receptors. The prevailing evidence suggests that the I2 receptor is an allosteric modulatory site on monoamine oxidase, located on the outer mitochondrial membrane. Binding of a ligand, such as this compound, to this site is thought to induce a conformational change in the MAO enzyme, leading to its inhibition.

Selectivity Profile

This compound exhibits high selectivity for the I2 imidazoline receptor over other receptors, including α2-adrenoceptors, for which many other imidazoline ligands show affinity.

| Receptor/Site | Affinity (pKi) | Selectivity Ratio (vs. I2) |

| I2 Imidazoline Receptor (Rat Kidney) | 8.66 [1][2] | - |

| α2-Adrenoceptor (Rat Cerebral Cortex) | 5.7[1][2] | >1000-fold |

| Other Adrenoceptors | Low Affinity | >1000-fold[1][2] |

| Dopamine Receptors | Low Affinity | >1000-fold[1][2] |

| 5-Hydroxytryptamine (Serotonin) Receptors | Low Affinity | >1000-fold[1][2] |

| Muscarinic Receptors | Low Affinity | >1000-fold[1][2] |

Conclusion

This compound is a valuable pharmacological tool characterized by its high affinity and selectivity for the I2 imidazoline receptor. Its primary mechanism of action involves binding to this receptor, which functions as an allosteric modulatory site on monoamine oxidase, leading to the inhibition of MAO-A. This dual action makes it a subject of interest for investigating the roles of I2 receptors and MAO-A in various physiological and pathological conditions. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals working with this compound. Further research is warranted to fully elucidate the downstream signaling consequences of I2 receptor modulation.

References

An In-depth Technical Guide to the I2 Imidazoline Receptor and the High-Affinity Ligand RS 45041-190 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

The I2 imidazoline (B1206853) receptor (I2-IR) represents a compelling and enigmatic target in modern pharmacology. Distinct from classical adrenergic and other neurotransmitter receptors, the I2-IR is implicated in a range of physiological and pathological processes, including analgesia for chronic pain, neuroprotection, and mood regulation.[1][2] Despite decades of research, the molecular identity of the I2-IR remains multifaceted and not fully elucidated, with evidence pointing towards a heterogeneous population of binding sites associated with proteins such as monoamine oxidase (MAO) and brain creatine (B1669601) kinase.[3][4] This complexity presents both challenges and opportunities for the development of novel therapeutics. This technical guide provides a comprehensive overview of the current understanding of I2 imidazoline receptor function, with a particular focus on the selective, high-affinity ligand RS 45041-190 hydrochloride. We will delve into the available quantitative pharmacological data, detail relevant experimental protocols, and visualize the proposed signaling pathways and experimental workflows to equip researchers and drug development professionals with a thorough understanding of this promising therapeutic target.

The I2 Imidazoline Receptor: A Complex and Multifunctional Target

The I2 imidazoline receptor is a non-adrenergic binding site that recognizes ligands with an imidazoline or related chemical structure.[1] Unlike many classical receptors, the I2-IR is not a single protein but rather appears to be a heterogeneous family of binding sites located on various proteins.[4]

Key characteristics of the I2 imidazoline receptor include:

-

Heterogeneous Nature: The term "I2 receptor" encompasses multiple binding proteins. Two of the most well-characterized associations are with monoamine oxidase (MAO), particularly on the outer mitochondrial membrane, and brain-specific creatine kinase.[3][4] This heterogeneity may account for the diverse pharmacological effects observed with different I2 ligands.[1]

-

Subtypes: Based on differential affinity for the ligand amiloride, I2 receptors have been sub-classified into I2A and I2B subtypes.[1]

-

Physiological and Pathophysiological Roles: The I2-IR is implicated in a variety of physiological processes and disease states:

-

Pain Modulation: I2-IR ligands have demonstrated significant analgesic effects, particularly in models of chronic inflammatory and neuropathic pain.[1][2]

-

Neuroprotection: Activation of I2 receptors has been linked to neuroprotective effects in preclinical models of neurodegenerative diseases.[4]

-

Mood and Psychiatric Disorders: Alterations in I2-IR density have been observed in the brains of individuals with depression and other psychiatric conditions.[3]

-

Metabolic Regulation: I2 receptors are also being investigated for their potential role in metabolic disorders.[5]

-

Association with Monoamine Oxidase (MAO)

A significant portion of I2 imidazoline binding sites are located on the outer mitochondrial membrane and are associated with both MAO-A and MAO-B.[3] Ligands binding to these sites can allosterically modulate MAO activity, which in turn affects the metabolism of monoamine neurotransmitters like serotonin, norepinephrine, and dopamine.[2] This interaction is believed to be a key mechanism underlying some of the pharmacological effects of I2 ligands, particularly in the context of pain and mood disorders.[1]

Association with Creatine Kinase

Research has also identified an I2 binding site on brain creatine kinase, an enzyme crucial for cellular energy homeostasis in neurons.[4][6] The functional consequences of ligand binding to this site are still under investigation but may relate to the neuroprotective and metabolic effects of I2 ligands.[6]

This compound: A Potent and Selective I2 Imidazoline Receptor Ligand

This compound is a highly selective and high-affinity ligand for the I2 imidazoline receptor.[7][8] Its chemical structure is 4-chloro-2-(imidazolin-2-yl)isoindoline hydrochloride. Due to its selectivity, RS 45041-190 serves as an invaluable research tool for probing the function and distribution of I2 receptors.[8] While its functional activity as an agonist or antagonist has not been definitively established, it has been shown to have in vivo effects, such as increasing food consumption in rats.[7]

Quantitative Pharmacological Data

The following tables summarize the binding affinities and inhibitory potencies of this compound and other key I2 imidazoline receptor ligands.

Table 1: Binding Affinity (pKi) of this compound for I2 Imidazoline Receptors in Various Species

| Species | Tissue | pKi (mean ± SEM) | Reference |

| Rat | Kidney | 8.66 ± 0.09 | [7] |

| Rabbit | Kidney | 9.37 ± 0.07 | [7] |

| Dog | Kidney | 9.32 ± 0.18 | [7] |

| Baboon | Kidney | 8.85 ± 0.12 | [7] |

Table 2: In Vitro Inhibitory Potency (pIC50) of this compound against Monoamine Oxidase (MAO)

| Enzyme | pIC50 | Reference |

| MAO-A | 6.12 | [7] |

| MAO-B | 4.47 | [7] |

Table 3: Comparative Binding Affinities (Ki in nM) of Selected I2 Imidazoline Receptor Ligands

| Ligand | Ki (nM) for I2-IR | Receptor Source | Reference |

| RS 45041-190 | ~2.2 | Rat Kidney | [7] |

| Idazoxan | ~4.1 | Human Brain | [9] |

| 2-BFI | ~0.8 | Human Brain | [6] |

| BU224 | ~1.4 | Imidazoline I2 Binding Site | [10] |

| Cirazoline (B1222771) | ~1.3 | Human Brain | [9] |

| Clonidine | ~45.7 | Human Brain | [9] |

Note: Ki values are converted from pKi where necessary for comparison. Values should be interpreted with caution as experimental conditions may vary between studies.

Experimental Protocols

Radioligand Binding Assay for I2 Imidazoline Receptors

This protocol describes a typical radioligand binding assay to determine the affinity of a test compound for the I2 imidazoline receptor using [3H]-idazoxan as the radioligand.

Materials:

-

Tissue Preparation: Whole brain or specific brain regions (e.g., cortex) from a suitable animal model (e.g., rat, rabbit).

-

Buffers:

-

Homogenization Buffer: 50 mM Tris-HCl, pH 7.4.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

-

Radioligand: [3H]-idazoxan (specific activity ~40-60 Ci/mmol).

-

Non-specific Binding Control: A high concentration of a non-radiolabeled I2 ligand (e.g., 10 µM cirazoline or idazoxan).

-

Test Compounds: A range of concentrations of the compound of interest (e.g., this compound).

-

Filtration System: Glass fiber filters (e.g., Whatman GF/B or GF/C) and a cell harvester.

-

Scintillation Counter and Scintillation Fluid.

Protocol:

-

Membrane Preparation:

-

Homogenize the tissue in ice-cold homogenization buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

-

Resuspend the membrane pellet in fresh assay buffer and repeat the centrifugation step.

-

Resuspend the final pellet in assay buffer to a protein concentration of approximately 0.2-0.5 mg/mL, determined by a protein assay (e.g., Bradford or BCA).

-

-

Binding Assay:

-

To a series of test tubes or a 96-well plate, add:

-

Assay buffer.

-

A fixed concentration of [3H]-idazoxan (typically at or below its Kd, e.g., 2-5 nM).

-

For total binding, add vehicle.

-

For non-specific binding, add the non-specific binding control.

-

For competition assays, add varying concentrations of the test compound.

-

-

Add the membrane preparation to initiate the binding reaction. The final assay volume is typically 250-500 µL.

-

Incubate the reaction mixture at room temperature (25°C) for 30-60 minutes to reach equilibrium.

-

-

Filtration and Washing:

-

Rapidly terminate the incubation by filtering the samples through the glass fiber filters under vacuum.

-

Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials, add scintillation fluid, and allow them to equilibrate.

-

Measure the radioactivity on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

For competition assays, plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value (the inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Signaling Pathways and Experimental Workflows

The signaling pathways of the I2 imidazoline receptor are not yet fully elucidated and are an active area of research. The following diagrams represent the current understanding and proposed mechanisms.

Caption: Proposed signaling pathways of I2 imidazoline receptor ligands.

Caption: Experimental workflow for an I2-IR radioligand binding assay.

Conclusion and Future Directions

The I2 imidazoline receptor remains a target of significant interest for the development of novel therapeutics, particularly for chronic pain and neurodegenerative disorders. The high-affinity and selective ligand, this compound, is a critical tool in the ongoing efforts to unravel the complexities of this receptor system. While significant progress has been made in identifying the heterogeneous nature of I2 binding sites and their association with key enzymes like MAO and creatine kinase, much remains to be discovered about the precise signaling mechanisms and the full spectrum of their physiological roles.

Future research should focus on:

-

Deconvoluting the Heterogeneity: Elucidating the specific functions of I2 binding sites on different proteins will be crucial for designing more targeted and effective drugs with fewer off-target effects.

-

Clarifying Signaling Pathways: A deeper understanding of the downstream signaling cascades initiated by I2 ligand binding is essential for rational drug design.

-

Determining Functional Activity: Definitive characterization of ligands like RS 45041-190 as agonists, antagonists, or allosteric modulators at each of the I2 binding sites will provide critical insights into their mechanisms of action.

The continued investigation of the I2 imidazoline receptor system holds great promise for the future of pharmacotherapy, offering the potential for new classes of drugs to address unmet medical needs in pain management, neuroprotection, and beyond.

References

- 1. Imidazoline I2 receptors: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The imidazoline receptors and ligands in pain modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Imidazoline receptor - Wikipedia [en.wikipedia.org]

- 4. Neuroanatomical characterization of imidazoline I2 receptor agonist-induced antinociception - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are imidazoline receptor antagonists and how do they work? [synapse.patsnap.com]

- 6. Identification of an imidazoline binding protein: Creatine kinase and an imidazoline-2 binding site - PMC [pmc.ncbi.nlm.nih.gov]

- 7. RS-45041-190: a selective, high-affinity ligand for I2 imidazoline receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [3H]-RS-45041-190: a selective high-affinity radioligand for I2 imidazoline receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discrimination and pharmacological characterization of I2-imidazoline sites with [3H]idazoxan and alpha-2 adrenoceptors with [3H]RX821002 (2-methoxy idazoxan) in the human and rat brains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Imidazoline Receptor (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]

The Selective I2 Imidazoline Ligand RS-45041-190 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of RS-45041-190 hydrochloride, a potent and selective ligand for the I2 imidazoline (B1206853) receptor. This document collates critical quantitative data, details the experimental protocols used for its characterization, and visualizes key concepts through signaling pathway and workflow diagrams, offering a comprehensive resource for researchers in pharmacology and drug development.

Core Concepts and Quantitative Data

RS-45041-190 hydrochloride (chemical name: 4-chloro-2-(imidazolin-2-yl)isoindoline) is a high-affinity ligand that demonstrates significant selectivity for the I2 imidazoline receptor over other receptor types, including α2-adrenoceptors.[1][2] Its primary mechanism of action is linked to the modulation of monoamine oxidase (MAO) activity, suggesting a therapeutic potential in neurological and metabolic disorders.[1][3]

Binding Affinity and Selectivity

The binding affinity of RS-45041-190 for I2 imidazoline receptors has been characterized across various species, consistently showing high affinity. The selectivity profile highlights its minimal interaction with α2-adrenoceptors and other major receptor families.

Table 1: Binding Affinity of RS-45041-190 for I2 Imidazoline Receptors

| Species | Tissue | Radioligand | pKi (Mean ± SEM) |

| Rat | Kidney | [³H]-Idazoxan | 8.66 ± 0.09 |

| Rabbit | Kidney | [³H]-Idazoxan | 9.37 ± 0.07 |

| Dog | Kidney | [³H]-Idazoxan | 9.32 ± 0.18 |

| Baboon | Kidney | [³H]-Idazoxan | 8.85 ± 0.12 |

Data sourced from Brown et al., 1995.[1][2]

Table 2: Selectivity Profile of RS-45041-190

| Receptor/Site | Tissue | pKi / pIC50 (Mean ± SEM) | Selectivity Ratio (vs. I2) |

| I2 Imidazoline Receptor | Rat Kidney | 8.66 ± 0.09 | - |

| α2-Adrenoceptor | Rat Cerebral Cortex | 5.7 ± 0.09 | ~912-fold |

| Monoamine Oxidase A (MAO-A) | in vitro | pIC50 = 6.12 | - |

| Monoamine Oxidase B (MAO-B) | in vitro | pIC50 = 4.47 | - |

| Other Receptors* | Various | Low Affinity | > 1000-fold |

*Other receptors include adrenoceptors, dopamine, 5-hydroxytryptamine, and muscarinic receptors.[1][2]

Experimental Protocols

The characterization of RS-45041-190 hydrochloride relies on standardized biochemical assays. The following sections detail the methodologies for the key experiments cited.

Radioligand Binding Assay for I2 Imidazoline Receptors

This protocol outlines the determination of binding affinity (Ki) of RS-45041-190 for I2 imidazoline receptors using competitive displacement of a radiolabeled ligand.

Objective: To determine the affinity of the test compound (RS-45041-190) for I2 imidazoline receptors.

Materials:

-

Tissue Preparation: Rat kidney membranes (or other tissues expressing I2 receptors).

-

Radioligand: [³H]-Idazoxan.

-

Test Compound: RS-45041-190 hydrochloride.

-

Non-specific Binding Control: A high concentration of a non-labeled I2 ligand (e.g., idazoxan).

-

Incubation Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4).

-

Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.

-

Scintillation Counter: For measuring radioactivity.

Procedure:

-

Membrane Preparation: Homogenize the tissue (e.g., rat kidney) in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellets multiple times by resuspension and centrifugation. Resuspend the final pellet in the incubation buffer to a specific protein concentration.

-

Assay Setup: In a 96-well plate, set up triplicate tubes for total binding, non-specific binding, and various concentrations of the competing test compound.

-

Total Binding: Add membrane preparation, radioligand ([³H]-Idazoxan), and buffer.

-

Non-specific Binding: Add membrane preparation, radioligand, and a saturating concentration of the non-labeled ligand.

-

Competition: Add membrane preparation, radioligand, and serial dilutions of RS-45041-190.

-

-

Incubation: Incubate the plates at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Termination: Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value (the concentration of RS-45041-190 that inhibits 50% of the specific binding of the radioligand). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Monoamine Oxidase (MAO) Inhibition Assay

This protocol describes a method to determine the inhibitory potency (IC50) of RS-45041-190 on MAO-A and MAO-B activity.

Objective: To quantify the inhibition of MAO-A and MAO-B enzymes by RS-45041-190.

Materials:

-

Enzyme Source: Recombinant human MAO-A and MAO-B or mitochondrial fractions from tissues (e.g., rat liver).

-

Substrate: Kynuramine (B1673886) (a substrate for both MAO-A and MAO-B).

-

Test Compound: RS-45041-190 hydrochloride.

-

Positive Controls: Clorgyline (for MAO-A) and Selegiline (for MAO-B).

-

Buffer: Phosphate buffer (e.g., 100 mM, pH 7.4).

-

Detection Instrument: Spectrophotometer or fluorometer.

Procedure:

-

Enzyme Preparation: Prepare the enzyme solution in the appropriate buffer.

-

Assay Setup: In a 96-well plate, add the enzyme solution to wells containing either buffer (control), a positive control inhibitor, or various concentrations of RS-45041-190.

-

Pre-incubation: Pre-incubate the plate for a short period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate (kynuramine) to all wells.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

-

Reaction Termination: Stop the reaction, typically by adding a strong acid or base.

-

Detection: The product of the kynuramine oxidation (4-hydroxyquinoline) can be measured spectrophotometrically or fluorometrically.

-

Data Analysis: Calculate the percentage of MAO activity for each concentration of RS-45041-190 relative to the control (no inhibitor). Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Visualizations: Pathways and Workflows

The following diagrams, created using the DOT language, illustrate the proposed signaling pathway of I2 imidazoline ligands and a typical experimental workflow for their characterization.

Caption: Putative signaling pathway for RS-45041-190 at the I2 imidazoline receptor.

Caption: Experimental workflow for characterizing a selective I2 imidazoline ligand.

Conclusion

RS-45041-190 hydrochloride stands out as a valuable research tool for investigating the physiological and pathological roles of I2 imidazoline receptors. Its high affinity and selectivity, coupled with its inhibitory action on monoamine oxidase, provide a solid foundation for further studies into its therapeutic potential. The data and protocols presented in this guide offer a comprehensive starting point for researchers aiming to explore the pharmacology of this and similar compounds.

References

Unveiling the Pharmacological Profile of RS 45041-190 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

RS 45041-190 hydrochloride is a potent and highly selective ligand for the imidazoline (B1206853) I2 receptor, a class of receptors that has garnered significant interest for its potential therapeutic applications in a range of neurological and metabolic disorders. This technical guide provides a comprehensive overview of the pharmacological profile of RS 45041-190, summarizing key quantitative data, detailing experimental methodologies, and visualizing associated signaling pathways and workflows. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the study of imidazoline receptors and the development of novel therapeutics targeting this system.

Core Pharmacological Data

The pharmacological activity of this compound has been characterized through a series of in vitro and in vivo studies. The following tables summarize the key quantitative data from these investigations, providing insights into its binding affinity, selectivity, and functional effects.

Table 1: In Vitro Receptor Binding Affinity of RS 45041-190

| Receptor/Tissue | Species | Radioligand | pKi (mean ± SEM) | Reference |

| I2 Imidazoline Receptor (Kidney) | Rat | [3H]-Idazoxan | 8.66 ± 0.09 | |

| I2 Imidazoline Receptor (Kidney) | Rabbit | [3H]-Idazoxan | 9.37 ± 0.07 | |

| I2 Imidazoline Receptor (Kidney) | Dog | [3H]-Idazoxan | 9.32 ± 0.18 | |

| I2 Imidazoline Receptor (Kidney) | Baboon | [3H]-Idazoxan | 8.85 ± 0.12 | |

| α2-Adrenoceptor (Cerebral Cortex) | Rat | [3H]-Idazoxan | 5.7 ± 0.09 |

Table 2: In Vitro Monoamine Oxidase (MAO) Inhibition by RS 45041-190

| Enzyme | pIC50 | Reference |

| MAO-A | 6.12 | |

| MAO-B | 4.47 |

Table 3: In Vivo Effects of RS 45041-190 in Rats

| Parameter | Dose and Route | Effect | Reference |

| Food Consumption | 10 and 25 mg/kg, i.p. | Significant increase up to 4 hours post-dosing | |

| Water Consumption | 10 mg/kg, i.p. | No significant effect | |

| Blood Pressure and Heart Rate | 0.001 to 3 mg/kg, i.v. | Small, transient effects |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide. These protocols are based on standard pharmacological assays and the information available from the primary literature.

Radioligand Binding Assays

These assays are fundamental to determining the affinity and selectivity of a compound for its target receptor.

Objective: To determine the binding affinity (Ki) of RS 45041-190 for I2 imidazoline receptors and its selectivity against α2-adrenoceptors.

Methodology:

-

Tissue Preparation:

-

Kidneys or cerebral cortex are dissected from the appropriate species (rat, rabbit, dog, baboon).

-

Tissues are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in the assay buffer.

-

-

Binding Assay:

-

Membrane preparations are incubated with a fixed concentration of the radioligand ([3H]-idazoxan).

-

Increasing concentrations of the unlabeled test compound (RS 45041-190) are added to compete with the radioligand for binding to the receptors.

-

Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled ligand (e.g., idazoxan).

-

Incubation is carried out at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

-

-

Separation and Counting:

-

The reaction is terminated by rapid filtration through glass fiber filters to separate receptor-bound radioligand from the free radioligand.

-

The filters are washed with ice-cold buffer to remove any unbound radioactivity.

-

The radioactivity trapped on the filters is measured using a liquid scintillation counter.

-

-

Data Analysis:

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.

-

Monoamine Oxidase (MAO) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of MAO enzymes.

Objective: To determine the inhibitory potency (pIC50) of RS 45041-190 against MAO-A and MAO-B.

Methodology:

-

Enzyme Source:

-

Mitochondrial fractions rich in MAO-A and MAO-B are prepared from rat brain or liver homogenates.

-

-

Inhibition Assay:

-

The enzyme preparation is pre-incubated with various concentrations of RS 45041-190.

-

A specific substrate for either MAO-A (e.g., [14C]-5-hydroxytryptamine) or MAO-B (e.g., [14C]-phenylethylamine) is added to initiate the enzymatic reaction.

-

The reaction is allowed to proceed for a specific time at 37°C.

-

-

Product Measurement:

-

The reaction is stopped, and the radioactive metabolic products are separated from the unreacted substrate using techniques like solvent extraction or chromatography.

-

The amount of product formed is quantified by liquid scintillation counting.

-

-

Data Analysis:

-

The percentage of inhibition of MAO activity is calculated for each concentration of RS 45041-190.

-

The pIC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

In Vivo Hyperphagia Model in Rats

This animal model is used to assess the effect of a compound on food intake.

Objective: To evaluate the effect of RS 45041-190 on food consumption in rats.

Methodology:

-

Animals:

-

Male rats of a specific strain (e.g., Sprague-Dawley) are used.

-

Animals are housed individually and acclimatized to the experimental conditions.

-

-

Drug Administration:

-

RS 45041-190 is dissolved in a suitable vehicle (e.g., saline).

-

The compound is administered via the intraperitoneal (i.p.) route at various doses.

-

A control group receives the vehicle only.

-

-

Measurement of Food Intake:

-

Pre-weighed food is provided to the rats immediately after drug administration.

-

Food consumption is measured at specific time points (e.g., 1, 2, and 4 hours) by weighing the remaining food.

-

-

Data Analysis:

-

The amount of food consumed by the drug-treated groups is compared to the vehicle-treated control group.

-

Statistical analysis (e.g., ANOVA) is used to determine the significance of any observed effects.

-

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, provide visual representations of the proposed signaling pathway for I2 imidazoline receptors and the workflows of the key experimental protocols.

An In-depth Technical Guide on RS 45041-190 Hydrochloride and its Inhibition of Monoamine Oxidase A

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of RS 45041-190 hydrochloride, focusing on its inhibitory action on monoamine oxidase A (MAO-A). This document consolidates key quantitative data, details established experimental protocols for assessing MAO-A inhibition, and visualizes the proposed mechanism of action and experimental workflows.

Quantitative Data Summary

This compound is a high-affinity ligand for I2 imidazoline (B1206853) receptors and exhibits selective inhibition of MAO-A over monoamine oxidase B (MAO-B). The key quantitative metrics for its binding and inhibitory activities are summarized in the tables below.

Table 1: Inhibitory Potency of this compound on Monoamine Oxidases [1]

| Enzyme | pIC50 | IC50 (nM) |

| Monoamine Oxidase A | 6.12 | 758.6 |

| Monoamine Oxidase B | 4.47 | 33884.4 |

The pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency.

Table 2: Binding Affinity of this compound for I2 Imidazoline Receptors in Various Species [1]

| Species | Tissue | pKi | Ki (nM) |

| Rat | Kidney | 8.66 | 2.19 |

| Rabbit | Kidney | 9.37 | 0.43 |

| Dog | Kidney | 9.32 | 0.48 |

| Baboon | Kidney | 8.85 | 1.41 |

The pKi is the negative logarithm of the inhibition constant (Ki), representing the binding affinity of a ligand for a receptor. A higher pKi value indicates a stronger binding affinity.

Proposed Mechanism of Action: Allosteric Modulation of MAO-A

This compound's inhibitory effect on MAO-A is believed to be mediated through its high-affinity binding to I2 imidazoline receptors. These receptors are located on the outer mitochondrial membrane, in close proximity to MAO-A. The prevailing hypothesis suggests that I2 imidazoline receptors are allosteric binding sites on the MAO enzyme itself. Binding of this compound to the I2 site is thought to induce a conformational change in the MAO-A enzyme, thereby reducing its catalytic activity. However, it is important to note that some studies suggest I2-imidazoline receptors may be molecular species distinct from MAO.[2][3]

Experimental Protocols

While the original publication by Brown et al. (1995) does not provide a detailed experimental protocol for the MAO-A inhibition assay, the following is a representative methodology based on standard, widely used spectrophotometric assays for MAO-A activity utilizing kynuramine (B1673886) as a substrate. This method is consistent with the techniques available at the time of the original research.

In Vitro MAO-A Inhibition Assay (Spectrophotometric Method)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for monoamine oxidase A.

Principle: This assay measures the activity of MAO-A by monitoring the enzymatic conversion of the substrate kynuramine to 4-hydroxyquinoline (B1666331). The formation of 4-hydroxyquinoline is quantified by measuring the increase in absorbance at a specific wavelength (typically 316 nm). The inhibitory effect of this compound is determined by measuring the reduction in the rate of 4-hydroxyquinoline formation at various concentrations of the compound.

Materials:

-

Recombinant human or rat MAO-A enzyme

-

This compound

-

Kynuramine (substrate)

-

Clorgyline (a known selective MAO-A inhibitor, for use as a positive control)

-

Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

-

Spectrophotometer capable of reading in the UV range

-

96-well UV-transparent microplates

-

Dimethyl sulfoxide (B87167) (DMSO) for dissolving compounds

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

Create a serial dilution of the this compound stock solution in phosphate buffer to achieve a range of desired final assay concentrations.

-

Prepare a stock solution of the positive control, clorgyline, in DMSO and create a similar serial dilution.

-

Prepare a working solution of kynuramine in phosphate buffer.

-

Dilute the MAO-A enzyme to the desired working concentration in phosphate buffer.

-

-

Assay Protocol:

-

To the wells of a 96-well microplate, add the following:

-

Test wells: A small volume of the diluted this compound solutions.

-

Positive control wells: A small volume of the diluted clorgyline solutions.

-

Negative control (no inhibition) wells: An equivalent volume of buffer/DMSO.

-

Blank (no enzyme) wells: An equivalent volume of buffer/DMSO.

-

-

Add the diluted MAO-A enzyme solution to all wells except the blank wells.

-

Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

-

Initiate the enzymatic reaction by adding the kynuramine substrate solution to all wells.

-

Immediately place the microplate in a spectrophotometer pre-set to 37°C.

-

-

Data Acquisition:

-

Monitor the increase in absorbance at 316 nm over a defined period (e.g., 20-30 minutes) in kinetic mode. The rate of absorbance increase is proportional to the MAO-A activity.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) for each well from the linear portion of the absorbance vs. time plot.

-

Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (V_inhibitor / V_no_inhibition)] x 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

-

The pIC50 is then calculated as -log(IC50).

-

Conclusion

This compound demonstrates potent and selective inhibition of MAO-A, likely through an allosteric mechanism involving the I2 imidazoline receptor. The provided data and protocols offer a foundational understanding for researchers engaged in the study of MAO inhibitors and I2 imidazoline receptor ligands. Further investigation is warranted to fully elucidate the precise molecular interactions between this compound, the I2 imidazoline receptor, and the MAO-A enzyme.

References

- 1. RS-45041-190: a selective, high-affinity ligand for I2 imidazoline receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of monoamine oxidase A and B activities by imidazol(ine)/guanidine drugs, nature of the interaction and distinction from I2-imidazoline receptors in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of monoamine oxidase A and B activities by imidazol(ine)/guanidine drugs, nature of the interaction and distinction from I2-imidazoline receptors in rat liver - PMC [pmc.ncbi.nlm.nih.gov]

In Vivo Appetite Modulation by RS 45041-190 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

RS 45041-190 hydrochloride is a potent and selective high-affinity ligand for I2 imidazoline (B1206853) receptors. Preclinical in vivo studies have demonstrated a significant, dose-dependent effect on appetite, specifically an increase in food consumption, in rat models. This technical guide provides a comprehensive overview of the in vivo effects of this compound on appetite, presenting available quantitative data, detailing experimental methodologies, and exploring the potential underlying signaling pathways. The information is intended to support further research and drug development efforts targeting the I2 imidazoline receptor system for appetite modulation.

Introduction

The regulation of appetite is a complex physiological process involving a network of central and peripheral signals. The imidazoline receptor system, particularly the I2 subtype, has emerged as a potential modulator of feeding behavior. This compound has been instrumental in elucidating the role of these receptors. This compound exhibits high selectivity for I2 imidazoline receptors over α2-adrenoceptors, making it a valuable tool for investigating the specific functions of I2 receptor modulation. In vivo studies have revealed that administration of this compound leads to a significant increase in food intake in rats, suggesting a hyperphagic effect. This guide synthesizes the key findings from this research to provide a detailed understanding of its effects on appetite.

Quantitative Data on Food Intake

In vivo studies in rats have demonstrated that this compound significantly increases food consumption. The hyperphagic effect is dose-dependent and observed for up to four hours after intraperitoneal administration.

| Treatment Group | Dose (mg/kg, i.p.) | Observation Period | Change in Food Consumption | Reference |

| Vehicle Control | - | 4 hours | Baseline | [1] |

| RS 45041-190 | 10 | 4 hours | Significant Increase | [1] |

| RS 45041-190 | 25 | 4 hours | Significant Increase | [1] |

| Idazoxan (for comparison) | 10 | 4 hours | Increase | [1] |

Note: The precise quantitative values for food intake (e.g., in grams) were not available in the public domain at the time of this review. The information is based on the reported significant increase in food consumption.

Experimental Protocols

The following section outlines a generalized experimental protocol for assessing the in vivo effects of a compound on food intake in rats, based on standard methodologies in the field. This protocol is representative of the likely methods used in the studies of this compound.

Animal Model

-

Species: Male Wistar or Sprague-Dawley rats

-

Age/Weight: Young adult, typically 200-250g at the start of the experiment.

-

Housing: Individually housed in a controlled environment with a 12-hour light/dark cycle and constant temperature and humidity.

-

Acclimation: Animals are acclimated to the housing conditions and handling for at least one week prior to the experiment.

Drug Administration

-

Compound: this compound, dissolved in a suitable vehicle (e.g., sterile saline).

-

Doses: 10 mg/kg and 25 mg/kg.

-

Route of Administration: Intraperitoneal (i.p.) injection.

-

Control Group: Administered the vehicle solution.

Food and Water Intake Measurement

-

Diet: Standard laboratory chow.

-

Measurement: Pre-weighed food is provided to the animals at the time of drug or vehicle administration. The amount of food consumed is measured at specific time points (e.g., 1, 2, and 4 hours post-injection) by weighing the remaining food and any spillage.

-

Water Intake: Water consumption is also monitored to assess for non-specific effects on fluid intake.

Experimental Workflow

Potential Signaling Pathways and Mechanism of Action

The precise signaling pathway through which this compound exerts its hyperphagic effect is not yet fully elucidated. However, based on its high affinity for I2 imidazoline receptors, a hypothetical mechanism can be proposed.

I2 imidazoline receptors are known to be associated with monoamine oxidase (MAO) enzymes and are found in various brain regions, including the hypothalamus, which is a key area for appetite regulation. The interaction of RS 45041-190 with I2 receptors may modulate the activity of monoaminergic systems (e.g., norepinephrine, serotonin) within these hypothalamic circuits.

Additionally, I2 receptor ligands have been shown to influence the hypothalamic-pituitary-adrenal (HPA) axis. Modulation of the HPA axis can impact feeding behavior. It is plausible that RS 45041-190, by binding to I2 receptors, initiates a signaling cascade that alters the release of neuropeptides and neurotransmitters involved in appetite control, ultimately leading to an increase in food intake.

Discussion and Future Directions

The available data strongly indicate that this compound is a potent stimulator of appetite in vivo, an effect likely mediated by its interaction with I2 imidazoline receptors. However, several key areas require further investigation:

-

Elucidation of the Signaling Pathway: A more detailed understanding of the downstream signaling cascade following I2 receptor activation is crucial. This includes identifying the specific second messengers, protein kinases, and downstream effector molecules involved.

-

Neuroanatomical Locus of Action: While the hypothalamus is a likely site of action, further studies are needed to pinpoint the specific nuclei and neuronal populations that mediate the hyperphagic effects of RS 45041-190.

-

Agonist versus Antagonist Activity: The exact nature of the interaction of RS 45041-190 with the I2 receptor (i.e., agonist or antagonist) in the context of appetite regulation needs to be definitively established.

Conclusion

This compound serves as a critical pharmacological tool for exploring the role of I2 imidazoline receptors in appetite control. The compound's ability to induce a significant and selective increase in food intake highlights the potential of this receptor system as a therapeutic target for conditions involving appetite dysregulation. Further research into its mechanism of action will be essential for the development of novel therapeutics targeting the I2 imidazoline receptor.

References

RS 45041-190 Hydrochloride: An In-Depth Technical Guide on its Interaction with I2 Imidazoline Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

RS 45041-190 hydrochloride is a potent and highly selective ligand for the I2 imidazoline (B1206853) receptor, demonstrating high affinity in various species. Despite extensive binding characterization, its functional role as a definitive agonist or antagonist at the I2 receptor remains ambiguous in the scientific literature. This technical guide synthesizes the available quantitative data, details relevant experimental methodologies, and visually represents the current understanding of its molecular interactions and physiological effects. The compound also exhibits moderate inhibitory activity against monoamine oxidase A (MAO-A). Observed in vivo effects, such as the induction of hyperphagia in rats and hyperalgesia in a pain model, suggest a complex pharmacological profile that warrants further investigation to fully elucidate its mechanism of action.

Core Properties of this compound

This compound is a synthetic molecule recognized for its high-affinity and selective binding to I2 imidazoline receptors. While its precise functional activity at this receptor is not definitively established, it is consistently used as a research tool to probe the physiological and pathological roles of I2 receptors.

Agonist vs. Antagonist Activity: An Unresolved Question

The classification of this compound as an agonist or antagonist of the I2 imidazoline receptor is not conclusively determined in the peer-reviewed literature. Some commercial suppliers describe it as a selective antagonist, while others classify it as an inhibitor. However, primary research literature frequently refers to it simply as a "high-affinity ligand," acknowledging this ambiguity. One key study explicitly states that in the absence of a selective I2 agonist, the functional nature of RS 45041-190 remains unclear.

Observed physiological effects provide some insight into its functional activity, though they do not offer a definitive classification:

-

Hyperphagic Effect : In rats, RS 45041-190 has been shown to significantly increase food consumption, suggesting a potential role for I2 receptors in the regulation of appetite.

-

Hyperalgesic Effect : In an acute arthritis model in rats, intrathecal administration of RS 45041-190 was reported to be hyperalgesic, indicating a modulatory role in pain pathways.

These functional outcomes highlight the compound's activity in vivo, but a comprehensive understanding of the I2 receptor's function in these processes is required to definitively label RS 45041-190 as an agonist or antagonist.

Quantitative Data

The following tables summarize the key quantitative data for this compound from published studies.

Table 1: Binding Affinity for I2 Imidazoline Receptors

| Species | Tissue | Radioligand | Parameter | Value |

| Rat | Kidney | [³H]-Idazoxan | pKi | 8.66 ± 0.09 |

| Rabbit | Kidney | [³H]-Idazoxan | pKi | 9.37 ± 0.07 |

| Dog | Kidney | [³H]-Idazoxan | pKi | 9.32 ± 0.18 |

| Baboon | Kidney | [³H]-Idazoxan | pKi | 8.85 ± 0.12 |

| Rat | Kidney | [³H]-RS-45041-190 | Kd | 2.71 ± 0.59 nM |

Table 2: Binding Selectivity

| Receptor/Site | Tissue | Parameter | Value | Selectivity Ratio (vs. I2) |

| α2-Adrenoceptors | Rat Cerebral Cortex | pKi | 5.7 ± 0.09 | >1000-fold |

| Other Adrenoceptors | Various | pKi | Low Affinity | >1000-fold |

| Dopamine Receptors | Various | pKi | Low Affinity | >1000-fold |

| 5-HT Receptors | Various | pKi | Low Affinity | >1000-fold |

| Muscarinic Receptors | Various | pKi | Low Affinity | >1000-fold |

Table 3: Monoamine Oxidase (MAO) Inhibition

| Enzyme | Parameter | Value |

| Monoamine Oxidase A (MAO-A) | pIC50 | 6.12 |

| Monoamine Oxidase B (MAO-B) | pIC50 | 4.47 |

Experimental Protocols

The following are representative methodologies for key experiments used to characterize this compound.

Radioligand Binding Assay for I2 Imidazoline Receptors

This protocol describes a competitive binding assay to determine the affinity of RS 45041-190 for I2 imidazoline receptors.

-

Tissue Preparation : Homogenize kidney tissue from the desired species in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at low speed to remove nuclei and cell debris. Collect the supernatant and centrifuge at high speed to pellet the membranes. Wash the membrane pellet by resuspension and centrifugation. Resuspend the final pellet in the assay buffer.

-

Assay Incubation : In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-Idazoxan), and varying concentrations of unlabeled RS 45041-190.

-

Determination of Non-Specific Binding : A parallel set of incubations is performed in the presence of a high concentration of a non-radiolabeled I2 ligand (e.g., idazoxan) to determine non-specific binding.

-

Incubation and Termination : Incubate the plates at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium. Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to separate bound from free radioligand.

-

Quantification : Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis : Calculate specific binding by subtracting non-specific binding from total binding. Analyze the competition data using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.

Monoamine Oxidase (MAO) Inhibition Assay

This protocol outlines a method to assess the inhibitory potency of RS 45041-190 on MAO-A and MAO-B activity.

-

Enzyme Source : Use mitochondrial fractions isolated from a suitable tissue source (e.g., rat liver) or recombinant human MAO-A and MAO-B.

-

Assay Reaction : Pre-incubate the enzyme preparation with varying concentrations of this compound.

-

Substrate Addition : Initiate the enzymatic reaction by adding a specific substrate for MAO-A (e.g., kynuramine (B1673886) or serotonin) or MAO-B (e.g., benzylamine).

-

Detection of Product Formation : Monitor the formation of the product over time using a suitable detection method. For example, the oxidation of kynuramine to 4-hydroxyquinoline (B1666331) can be measured spectrophotometrically. Alternatively, a fluorometric assay can be used that detects the production of hydrogen peroxide, a byproduct of the MAO reaction.

-

Data Analysis : Determine the initial reaction rates at each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Signaling Pathways and Visualizations

The signaling pathways downstream of the I2 imidazoline receptor are not well-elucidated. The receptor is known to be localized on the outer mitochondrial membrane and is considered by many to be an allosteric binding site on monoamine oxidase.

Caption: Proposed interaction of RS 45041-190 with the I2 imidazoline receptor.

Caption: Workflow for determining the binding affinity of RS 45041-190.

Conclusion

This compound is a valuable pharmacological tool for studying I2 imidazoline receptors due to its high affinity and selectivity. However, the existing data do not permit a definitive classification of this compound as a pure agonist or antagonist. Its observed in vivo effects, coupled with its moderate inhibition of MAO-A, suggest a complex mechanism of action. Future research employing functional assays with well-characterized I2 receptor agonists and antagonists is necessary to fully elucidate the functional consequences of RS 45041-190 binding to the I2 imidazoline receptor and its potential therapeutic applications.

An In-depth Technical Guide to the Neuroprotective Properties of I2 Imidazoline Receptor Ligands

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazoline (B1206853) receptors (IRs) represent a family of non-adrenergic binding sites that have garnered significant interest in the field of neuropharmacology. Among these, the I2 imidazoline receptor (I2-IR) subtype is of particular therapeutic interest due to its high expression in the brain, especially in glial cells, and its association with several neurological disorders.[1][2] Alterations in the density of I2-IRs have been observed in the brains of patients with neurodegenerative conditions such as Alzheimer's disease, Parkinson's disease, and Huntington's chorea, suggesting their involvement in the pathophysiology of these diseases.[3][4]

I2-IRs are predominantly located on the outer mitochondrial membrane of astrocytes.[5] While their precise molecular identity remains elusive, several proteins have been proposed as candidates, and their functional roles are primarily understood through the actions of selective ligands.[6][7] The endogenous ligand for I2-IRs is believed to be agmatine (B1664431).[8] The activation of I2-IRs by specific ligands has been shown to confer significant neuroprotective effects in various preclinical models of neurodegeneration.[2] This guide provides a comprehensive overview of the neuroprotective properties of I2-IR ligands, focusing on their mechanisms of action, signaling pathways, and the experimental methodologies used to evaluate their efficacy.

Mechanisms of Neuroprotection

The neuroprotective effects of I2-IR ligands are multifaceted and appear to involve the modulation of several key pathological processes implicated in neurodegeneration.

Anti-Apoptotic Effects

A primary mechanism by which I2-IR ligands confer neuroprotection is through the inhibition of apoptotic signaling cascades. Both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) apoptotic pathways are modulated by these compounds.

Sustained stimulation of I2-IRs with selective ligands has been shown to down-regulate key components of the extrinsic pathway, such as the Fas receptor and the Fas-associated protein with death domain (FADD) adaptor.[9] Furthermore, these ligands can up-regulate the phosphorylated, inactive form of FADD (p-FADD), thereby promoting cell survival.[10]

In the intrinsic pathway, I2-IR ligands can reduce the expression of the pro-apoptotic protein Bax and decrease the release of cytochrome c from the mitochondria.[9] This is often accompanied by an increase in the ratio of the anti-apoptotic protein Bcl-2 to Bax, further tipping the balance towards cell survival.[9]

Modulation of Neuroinflammation

Neuroinflammation is a critical component in the progression of many neurodegenerative diseases. I2-IR ligands have demonstrated potent anti-inflammatory effects, primarily through their action on glial cells.[11] Treatment with I2-IR ligands has been shown to reduce the density of activated microglia and suppress the production of pro-inflammatory cytokines.[1][11] For instance, the ligand CR4056 was found to suppress pro-inflammatory activated microglia in the 5xFAD mouse model of Alzheimer's disease.[12] Another novel ligand demonstrated a strong reduction in COX-2 and TNF-α in primary astrocyte and microglia cultures.[13]

Reduction of Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defense systems, is a major contributor to neuronal damage in neurodegenerative disorders.[5] I2-IR ligands have been shown to mitigate oxidative stress. For example, the selective ligand 2-BFI decreased oxidative stress and altered the levels of antioxidant enzymes in a rat model of Alzheimer's disease.[5] The ligand LSL60101 also demonstrated a neuroprotective role by modulating oxidative stress in the 5xFAD mouse model.[5] Additionally, imidazoline drugs can stabilize lysosomes and inhibit oxidative cytotoxicity in astrocytes.[14]

Other Neuroprotective Mechanisms

Beyond their anti-apoptotic and anti-inflammatory effects, I2-IR ligands exert neuroprotection through several other mechanisms:

-

Increased Glial Fibrillary Acidic Protein (GFAP) Expression: Activation of I2-IRs can increase the expression of GFAP in astrocytes, a phenomenon associated with neuronal regeneration and protection.[1][8]

-

Inhibition of Monoamine Oxidase (MAO): I2-IRs are structurally related to MAO-B, and their activation can lead to the inhibition of MAO activity, which may contribute to neuroprotection.[8]

-

Reduction of Cellular Calcium Overload: I2-IR activation has been linked to a reduction in calcium overload in cells, a key event in excitotoxicity.[8]

-

Blockade of NMDA Receptors: Some I2-IR ligands, such as idazoxan (B1206943) and 2-BFI, have been proposed to exert neuroprotective effects by directly blocking N-methyl-D-aspartate (NMDA) receptors, thereby preventing excitotoxic neuronal death.[5][9]

Signaling Pathways

The neuroprotective effects of I2-IR ligands are mediated by complex signaling pathways. The following diagrams illustrate the key pathways involved in the anti-apoptotic and anti-inflammatory actions of these compounds.

Caption: Anti-apoptotic signaling pathways modulated by I2-IR ligands.

Caption: Modulation of neuroinflammatory pathways by I2-IR ligands.

Quantitative Data on I2-IR Ligands

The following tables summarize key quantitative data for several I2-IR ligands, highlighting their binding affinities and neuroprotective efficacy.

Table 1: Binding Affinities and Selectivity of I2-IR Ligands

| Ligand | I2-IR Affinity (pKi) | I2/α2 Selectivity Ratio | Reference |

| B06 | 8.56 ± 0.32 | 195 | [15] |

| Idazoxan | 7.41 ± 0.63 | Non-selective | [5][15] |

| 2-BFI | High | Selective | [5] |

| LSL60101 | High | Selective | [5] |

| CR4056 | High | Selective | [6] |

| BU224 | High | Selective | [6] |

Table 2: Neuroprotective Effects of I2-IR Ligands in Preclinical Models

| Ligand | Model | Dose/Concentration | Key Findings | Reference |

| LSL 61122 | Rat Brain Cortex (Acute) | 10 mg/kg | ↓ Bax (-33%), ↓ Cytochrome c (-31%) | [9] |

| LSL 61122, 2-BFI, BU-224 | Rat Brain Cortex (Chronic) | 10 mg/kg, 12h for 7 days | ↓ Fas (-20%), ↓ FADD (-47-54%), ↓ Bax (-20-23%), ↓ Cytochrome c (-22-28%), ↑ p-FADD/FADD (1.6-2.5 fold), ↑ Bcl-2/Bax (1.5 fold) | [9] |

| 1b and 2c ((2-imidazolin-4-yl)phosphonates) | Mouse Hippocampus (Acute) | Not specified | ↑ p-FADD/FADD ratio | [10] |

| 2c ((2-imidazolin-4-yl)phosphonate) | Mouse Hippocampus (Acute & Repeated) | Not specified | ↓ p35 cleavage to p25 | [10] |

| CR4056 | 5xFAD Mice | 30 mg/kg for 10 days | Improved recognition memory, ↓ pro-inflammatory microglia, ↑ astrocyte density, ↑ ApoE expression, restored fibrinogen extravasation | [1][12] |

| B06 | SH-SY5Y cells | 1, 5, 10 µM | Neuroprotective against 6-OHDA damage, ↓ nitrite (B80452) levels | [13] |

| B06 | Murine primary glia | 5 µM | ↓ COX-2 and TNF-α | [13] |

| LSL60101 | 5xFAD Mice | Not specified | ↓ Superoxide dismutase and glutathione (B108866) peroxidase expression in hippocampus | [5] |

Experimental Protocols

The evaluation of the neuroprotective properties of I2-IR ligands involves a range of in vitro and in vivo experimental techniques.

Radioligand Binding Assays

These assays are crucial for determining the binding affinity and selectivity of novel compounds for I2-IRs.

-

Objective: To determine the inhibition constant (Ki) of a test ligand for I2-IRs and its selectivity over other receptors, such as α2-adrenoceptors.

-

Materials:

-

Membrane preparations from tissues with high I2-IR expression (e.g., post-mortem human frontal cortex, rat brain cortex).[5][15]

-

Radioligand with high affinity for I2-IRs (e.g., [³H]2-BFI).[15]

-

Radioligand for selectivity testing (e.g., [³H]RX821002 for α2-adrenoceptors).[15]

-

Test compounds at various concentrations.

-

Incubation buffer, glass fiber filters, scintillation counter.

-

-

Procedure:

-

Incubate the membrane preparation with the radioligand and varying concentrations of the unlabeled test compound.

-

Allow the binding to reach equilibrium.

-

Separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters to remove non-specifically bound radioligand.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

Calculate the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding).

-

Convert the IC50 value to the Ki value using the Cheng-Prusoff equation.

-

Repeat the procedure with a radioligand for the α2-adrenoceptor to determine selectivity.

-

In Vivo Models of Neurodegeneration

Animal models are essential for evaluating the therapeutic potential of I2-IR ligands in a complex biological system.

-

5xFAD Mouse Model of Alzheimer's Disease:

-

Description: This transgenic mouse model co-expresses five human familial Alzheimer's disease mutations in amyloid precursor protein (APP) and presenilin 1 (PSEN1), leading to aggressive amyloid-β (Aβ) deposition, gliosis, and cognitive deficits.[12][16]

-

Application: Used to assess the effects of I2-IR ligands on memory, Aβ pathology, neuroinflammation, and blood-brain barrier integrity.[1][12]

-

-

SAMP8 (Senescence-Accelerated Mouse Prone 8) Model:

-

Description: A model of accelerated senescence that exhibits age-related learning and memory deficits, making it suitable for studying age-related cognitive decline.[13][15]

-

Application: Used to evaluate the cognitive-enhancing and neuroprotective effects of I2-IR ligands in the context of aging.[13]

-

-

Cerebral Ischemia Models (e.g., Middle Cerebral Artery Occlusion - MCAO):

-

Neurotoxin-Induced Models:

-

Description: Administration of neurotoxins such as 6-hydroxydopamine (6-OHDA) or MPTP to model Parkinson's disease, or scopolamine (B1681570) to model cholinergic dysfunction and cognitive impairment.[15][17][18]

-

Application: Used to study the protective effects of I2-IR ligands against specific types of neuronal loss and cognitive deficits.[15]

-

Western Blotting

This technique is used to quantify the expression levels of specific proteins in tissue or cell lysates.

-

Objective: To measure changes in the levels of proteins involved in apoptosis (e.g., Bax, Bcl-2, FADD, caspases), inflammation (e.g., COX-2), and other relevant pathways following treatment with I2-IR ligands.

-

Procedure:

-

Homogenize brain tissue or lyse cultured cells to extract proteins.

-

Determine protein concentration using a standard assay (e.g., BCA assay).

-

Separate proteins by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).

-

Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the protein of interest.

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Add a chemiluminescent substrate and detect the signal using an imaging system.

-

Quantify the band intensity and normalize to a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.[2]

-

Experimental Workflow Visualization

The following diagram outlines a general workflow for the preclinical evaluation of a novel I2-IR ligand.

Caption: General experimental workflow for I2-IR ligand development.

Conclusion

I2 imidazoline receptor ligands represent a promising class of compounds with significant potential for the treatment of neurodegenerative diseases. Their multifaceted mechanism of action, which includes potent anti-apoptotic, anti-inflammatory, and antioxidant effects, addresses several key pathological processes that contribute to neuronal loss and cognitive decline.[6][7] Preclinical studies in various animal models of neurodegeneration have consistently demonstrated the neuroprotective efficacy of these ligands.[6] One compound, CR4056, has advanced to Phase II clinical trials for chronic pain, highlighting the therapeutic potential of this drug class.[6][7]

Future research should focus on the definitive identification of the molecular structure of the I2-IR, which will facilitate structure-based drug design and the development of even more selective and potent ligands. Further elucidation of the downstream signaling pathways will provide a more complete understanding of their neuroprotective mechanisms. As our understanding of I2-IR pharmacology continues to grow, these receptors are poised to become an important therapeutic target for mitigating the devastating impact of neurodegenerative disorders.

References

- 1. I2-Imidazoline Ligand CR4056 Improves Memory, Increases ApoE Expression and Reduces BBB Leakage in 5xFAD Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tdx.cat [tdx.cat]

- 3. ClinicalTrials.gov [clinicaltrials.gov]

- 4. news-medical.net [news-medical.net]

- 5. digital.csic.es [digital.csic.es]

- 6. Imidazoline I2 receptors: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Imidazoline I2 receptors: An update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Neuroprotective effects of receptor imidazoline 2 and its endogenous ligand agmatine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Chronic treatment with selective I2-imidazoline receptor ligands decreases the content of pro-apoptotic markers in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Neuroprotective Effects of a Structurally New Family of High Affinity Imidazoline I2 Receptor Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. mdpi.com [mdpi.com]

- 13. Novel imidazoline I2 receptor ligand disclosed | BioWorld [bioworld.com]

- 14. Imidazoline drugs stabilize lysosomes and inhibit oxidative cytotoxicity in astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Animal Models of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | New insights in animal models of neurotoxicity-induced neurodegeneration [frontiersin.org]

- 18. New insights in animal models of neurotoxicity-induced neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vivo Experimental Design of RS 45041-190 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

RS 45041-190 hydrochloride is a high-affinity and selective ligand for the I2 imidazoline (B1206853) receptor, which is primarily located on the outer mitochondrial membrane.[1][2] It also exhibits moderate inhibitory potency against monoamine oxidase A (MAO-A).[3] The dual action of RS 45041-190 on I2 imidazoline receptors and MAO-A suggests its potential therapeutic utility in a range of neurological and psychiatric disorders, including chronic pain, depression, and anxiety.[1][4][5] These application notes provide a framework for the in vivo experimental design to investigate the pharmacological effects of this compound.

Mechanism of Action

This compound's primary mechanism of action involves binding to I2 imidazoline receptors, which are allosteric modulatory sites on MAO.[2][6][7] The downstream signaling pathways of I2 imidazoline receptor activation are not yet fully elucidated, making it a key area for further research.[1][6] Its inhibition of MAO-A leads to an increase in the synaptic levels of monoamine neurotransmitters such as serotonin (B10506) and norepinephrine, which is a well-established mechanism for antidepressant and anxiolytic effects.[5][8]

Mandatory Visualizations

Caption: Proposed mechanism of action for this compound.

References

- 1. Imidazoline I2 receptors: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Imidazoline receptor - Wikipedia [en.wikipedia.org]

- 3. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dpi.nsw.gov.au [dpi.nsw.gov.au]

- 5. mdpi.com [mdpi.com]

- 6. The imidazoline receptors and ligands in pain modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. animal.research.wvu.edu [animal.research.wvu.edu]

Application Notes and Protocols for RS 45041-190 Hydrochloride in Rat Pain Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

RS 45041-190 hydrochloride is a potent and highly selective high-affinity ligand for the I2 imidazoline (B1206853) receptor.[1][2] Emerging research has identified the I2 imidazoline receptor system as a promising therapeutic target for the management of tonic and chronic pain conditions, including inflammatory and neuropathic pain.[3] Ligands of the I2 receptor, such as RS 45041-190, have demonstrated significant analgesic and anti-hyperalgesic effects in various preclinical models. This document provides detailed application notes and experimental protocols for the utilization of this compound in established rat models of inflammatory and nociceptive pain.

The primary mechanism of action for I2 imidazoline receptor ligands in pain modulation is believed to involve the allosteric inhibition of monoamine oxidase (MAO), particularly MAO-A.[2][3] This inhibition leads to an increase in the synaptic availability of monoamines such as serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NA). These neurotransmitters play a crucial role in the descending inhibitory pain pathways, ultimately leading to analgesia.